5-butyl-2,4-diphenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
847989-10-0 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-butyl-2,4-diphenyl-1H-imidazole |
InChI |
InChI=1S/C19H20N2/c1-2-3-14-17-18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21) |
InChI Key |
ABNMEHISWIMKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Butyl 2,4 Diphenyl 1h Imidazole
Established Synthetic Pathways for Imidazole (B134444) Derivatives
The synthesis of the imidazole core is a well-trodden path in organic chemistry, with several robust methods that have been refined over time. These pathways provide the foundational chemistry for creating a vast array of substituted imidazole derivatives, including 5-butyl-2,4-diphenyl-1H-imidazole.
Multicomponent Reactions (MCRs) for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. bohrium.com This approach is celebrated for its high atom economy and its ability to rapidly generate molecular diversity, making it a cornerstone of modern drug discovery and organic synthesis. bohrium.comtandfonline.com For the synthesis of substituted imidazoles, MCRs typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. tandfonline.comrsc.org
These reactions can be catalyzed by a variety of substances, including Brønsted acids like p-toluenesulfonic acid (PTSA) or fluoroboric acid-derived systems, which facilitate the cyclocondensation process under mild conditions to afford highly substituted imidazoles in good yields. rsc.orgisca.me The convergence and operational simplicity of MCRs make them a primary strategy for assembling complex imidazole structures from simple, readily available precursors. acs.orgtaylorfrancis.com
Debus-Radziszewski Reaction and Its Modern Adaptations
First reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski, the Debus-Radziszewski reaction is a classic and commercially significant method for synthesizing imidazoles. wikipedia.orgirjmets.comscribd.com The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). wikipedia.orgmdpi.com The traditional method often required harsh conditions and could result in modest yields with side product formation. mdpi.com
Modern adaptations have significantly improved the utility of this reaction. These modifications often fall under the umbrella of MCRs and focus on the use of various catalysts to improve reaction rates and yields. tandfonline.comresearchgate.net For instance, the use of catalysts and alternative energy sources like microwave irradiation or ultrasound has transformed the Debus-Radziszewski synthesis into a more efficient and environmentally friendly process. bohrium.commdpi.comnih.gov These modern approaches allow for the synthesis of a wide range of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comrsc.org
Electro-organic Synthesis Approaches for Imidazole Rings
Electro-organic synthesis represents a green and powerful tool for constructing heterocyclic rings like imidazole. This technique utilizes electrical current to drive chemical transformations, often avoiding the need for harsh reagents, transition metals, or chemical oxidants. organic-chemistry.orgacs.org The electrochemical synthesis of imidazoles can proceed through various mechanisms, including the oxidative tandem cyclization of aryl ketones and benzylamines or the desulfurization of 2-mercapto-imidazoles. organic-chemistry.org These methods are advantageous for their mild conditions, high functional group tolerance, and scalability, offering a sustainable alternative to traditional synthetic routes. organic-chemistry.orgacs.org
Targeted Synthesis of this compound
The targeted synthesis of this compound would logically employ a variation of the Debus-Radziszewski multicomponent reaction. The required precursors for this specific isomer would be benzaldehyde (B42025) (providing the C2-phenyl group), 1-phenyl-1,2-hexanedione (providing the C4-phenyl and C5-butyl groups), and a source of ammonia, such as ammonium acetate.
Optimization of Reaction Conditions and Catalytic Systems
The efficiency of the synthesis of substituted imidazoles is highly dependent on the chosen reaction conditions and catalytic system. A wide array of catalysts has been explored to enhance the yield and selectivity of these reactions. nih.gov Copper-based catalysts, for example, have been utilized in the synthesis of imidazole derivatives. rsc.org Other effective catalysts include various metal tetrafluoroborates, with Zn(BF₄)₂ showing high efficacy for tetrasubstituted imidazoles. rsc.org
Recent research has also focused on the use of heterogeneous and recyclable catalysts, such as silica-supported catalysts (e.g., HBF₄–SiO₂, HClO₄–SiO₂) and magnetic nanoparticles, which simplify product purification and align with green chemistry principles. bohrium.comrsc.orgnih.gov The choice of solvent can also play a critical role, although solvent-free conditions are often preferred. sciepub.com
Table 1: Comparison of Catalytic Systems for the Synthesis of Substituted Imidazoles
Exploration of Solvent-Free and Eco-Benign Methodologies
The development of environmentally benign or "green" synthetic methods is a major focus in modern chemistry. For imidazole synthesis, this has led to the exploration of solvent-free reaction conditions and the use of alternative energy sources. taylorfrancis.com Avoiding organic solvents reduces waste, cost, and safety hazards. taylorfrancis.com
Solvent-free syntheses can be achieved by heating the neat reactants, often in the presence of a catalyst. sciepub.com Furthermore, techniques like microwave irradiation and ultrasound sonication have proven highly effective in accelerating reaction rates and improving yields, often under solvent-free or aqueous conditions. bohrium.comnih.govresearchgate.net These methods not only reduce reaction times from hours to minutes but also represent a cleaner, more efficient approach to synthesis. taylorfrancis.comresearchgate.net The use of recyclable ionic liquids or natural catalysts, such as fruit extracts, further enhances the green credentials of these synthetic protocols. sciepub.comrasayanjournal.co.in
Table 2: Eco-Benign Methodologies for Substituted Imidazole Synthesis
Strategies for Regioselective Functionalization of the Imidazole Ring
The functionalization of the imidazole core is a key strategy for creating diverse derivatives. acs.org Direct C-H bond functionalization has emerged as a powerful alternative to traditional de novo synthesis, allowing for the derivatization of the existing imidazole ring. nih.gov
C-H Arylation and Alkenylation:
One prominent strategy involves the palladium-catalyzed C-H arylation of the imidazole ring. nih.govacs.org This method allows for the sequential and selective replacement of all three C-H bonds with aryl groups, using either aryl bromides or chlorides. nih.gov For instance, nickel-catalyzed C-H arylation and alkenylation have been developed, particularly for coupling with phenol (B47542) and enol derivatives. rsc.org The use of a tertiary alcohol as a solvent is crucial for the success of C-H coupling of imidazoles in these reactions. rsc.org
A general approach for the synthesis of complex aryl imidazoles involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. This strategy enables the regioselective arylation at the C2 and C5 positions. nih.govacs.org The SEM group can also be transposed from N-1 to N-3, facilitating the otherwise difficult C4-arylation. acs.org
N-Functionalization:
N-alkylation and N-acylation are common methods for functionalizing the imidazole nitrogen. The reaction of the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) can introduce ester functionalities, which can be further modified. nih.gov Regioselective N-alkylation of complex imidazoles can be achieved through a "trans-N-alkylation" process, which involves selective N3-alkylation followed by deprotection of the SEM group. acs.org
Functionalization via Imidazole N-oxides:
Imidazole N-oxides serve as versatile starting materials for the synthesis of functionalized imidazoles. beilstein-journals.org These compounds can undergo various transformations, including cycloaddition and metal-free coupling reactions, to introduce substituents at the C-2 and C-5 positions. beilstein-journals.org For example, a metal-free C-H/C-Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium allows for C-5 functionalization through nucleophilic substitution of a hydrogen atom. beilstein-journals.org
Table 1: Regioselective Functionalization Strategies for the Imidazole Ring
| Functionalization Strategy | Position(s) Targeted | Key Reagents/Catalysts | Notes |
| C-H Arylation | C2, C4, C5 | Palladium or Nickel catalysts, Aryl halides | Allows for sequential arylation of all C-H bonds. nih.govacs.orgrsc.org |
| SEM-Directed Arylation | C2, C5 | SEM-Cl, Palladium catalysts | SEM group directs regioselectivity. nih.govacs.org |
| SEM-Switch for C4 Arylation | C4 | SEM-Cl, Base | Transposition of SEM group from N-1 to N-3 enables C4 functionalization. acs.org |
| N-Alkylation | N1 | Alkyl halides, Base | A common method for introducing alkyl groups. nih.gov |
| Trans-N-Alkylation | N1 | SEM-Cl, Alkylating agent | Allows for regioselective N-alkylation of complex imidazoles. acs.org |
| Functionalization via N-oxides | C2, C5 | Imidazole N-oxides, Nucleophiles | Provides access to functionalized imidazoles through various reaction pathways. beilstein-journals.org |
Mechanistic Elucidation of Formation Pathways for this compound
The formation of 2,4,5-trisubstituted imidazoles like this compound is often achieved through multi-component reactions, with the Debus-Radziszewski synthesis being a classic example. isca.mewikipedia.orgpharmaguideline.com
Proposed Reaction Mechanisms and Intermediates
The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com For the synthesis of this compound, the reactants would be benzil (B1666583) (a 1,2-dicarbonyl), valeraldehyde (B50692) (an aldehyde with a butyl group), and an ammonia source.
The proposed mechanism, though not definitively certain, likely proceeds in two main stages: wikipedia.org
Formation of a Diimine: The 1,2-dicarbonyl (benzil) reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgscribd.com
Condensation with the Aldehyde: This diimine intermediate then condenses with the aldehyde (valeraldehyde) to form the imidazole ring. wikipedia.orgscribd.com
Another plausible pathway involves the initial reaction of ammonia with the dicarbonyl compound to form an α-diimine, which then condenses with the aldehyde. scribd.com Multi-component reactions for synthesizing substituted imidazoles can be catalyzed by various agents, including p-toluenesulfonic acid (PTSA), which promotes the one-pot condensation of the reactants under mild conditions. isca.me
More recent synthetic approaches involve the use of N-acylated α-aminonitriles. acs.org The proposed mechanism for the formation of a 5-halo-1H-imidazole from an N-acylated α-aminonitrile involves reaction with triphenylphosphine (B44618) and a carbon tetrahalide. This could lead to a seven-membered ring intermediate which then undergoes ring-opening, intramolecular addition, and tautomerization to yield the imidazole product. acs.org
Table 2: Key Intermediates in Imidazole Formation
| Proposed Intermediate | Synthetic Pathway | Description |
| α-Diimine | Debus-Radziszewski Synthesis | Formed from the reaction of a 1,2-dicarbonyl with ammonia. wikipedia.orgscribd.com |
| Seven-membered ring | From N-acylated α-aminonitriles | A proposed intermediate in the synthesis of 5-haloimidazoles. acs.org |
| Imidazoline | van Leusen Imidazole Synthesis | An intermediate that aromatizes to form the imidazole ring. mdpi.com |
| N-oxide | From oxime-hydroxylamines | An in-situ generated intermediate that cyclizes and dehydrates. rsc.org |
Kinetic Studies of Synthetic Processes
Kinetic studies provide valuable insights into the reaction rates and the influence of various parameters on the synthesis of imidazoles. The synthesis of imidazolium (B1220033) ionic liquids, which involves the quaternization of a substituted imidazole, is a well-studied SN2 reaction. ku.edu The rate of this reaction is significantly influenced by the "polarity" of the solvent. ku.edu
For the formation of 1-hexyl-3-methylimidazolium (B1224943) bromide, the kinetic rate constant was found to be over an order of magnitude larger in DMSO compared to methanol. ku.edu Multi-parameter solvent descriptors, such as the Kamlet-Taft parameters, are used to create Linear Solvation Energy Relationships (LSERs) to quantify these solvent effects. These studies show that the dipolarity/polarizability (π*) and basicity (β) of the solvent have a positive effect on the reaction rate, while the acidity (α) has a negative effect. ku.edu
Advanced Spectroscopic Characterization and Structural Analysis of 5 Butyl 2,4 Diphenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environments
The ¹H-NMR spectrum of 5-butyl-2,4-diphenyl-1H-imidazole is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely feature a complex series of multiplets between δ 7.20 and δ 8.10 ppm, accounting for the ten protons of the two phenyl rings at the C2 and C4 positions. rsc.orgderpharmachemica.com The single proton on the imidazole (B134444) nitrogen (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm when measured in a solvent like DMSO-d₆, due to its acidic nature and hydrogen bonding. rsc.orgrsc.org
The n-butyl group at the C5 position would produce characteristic signals in the aliphatic region of the spectrum. The terminal methyl (CH₃) protons are predicted to resonate as a triplet around δ 0.9 ppm. The two methylene (B1212753) (CH₂) groups in the middle of the chain would appear as overlapping multiplets (a sextet and a quintet) between δ 1.3 and δ 1.8 ppm. The methylene group directly attached to the C5 carbon of the imidazole ring is expected to be deshielded, appearing as a triplet around δ 2.8 ppm.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound Predicted values based on analogous compounds and general NMR principles.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Imidazole N-H | > 12.0 | Broad Singlet |
| Aromatic C-H | 7.20 - 8.10 | Multiplet |
| Butyl α-CH₂ | ~ 2.8 | Triplet |
| Butyl β-CH₂ | ~ 1.7 | Multiplet |
| Butyl γ-CH₂ | ~ 1.4 | Multiplet |
| Butyl δ-CH₃ | ~ 0.9 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. For this compound, distinct signals are expected for each carbon atom. The imidazole ring carbons (C2, C4, and C5) are predicted to appear in the range of δ 125-146 ppm. Specifically, C2 is typically the most downfield signal in this group (~δ 145.8 ppm), followed by C4 and C5. rsc.orgrsc.org The presence of the butyl group at C5 and a phenyl group at C4 differentiates their chemical shifts.
The carbons of the two phenyl rings will produce a series of signals between δ 125 and δ 138 ppm, including the ipso-carbons (the carbons attached to the imidazole ring). rsc.orgrsc.org The four carbons of the n-butyl chain will resonate in the upfield region of the spectrum, typically from δ 14 ppm (terminal CH₃) to around δ 30 ppm for the methylene carbon attached to the imidazole ring.
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound Predicted values based on analogous compounds and general NMR principles.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Imidazole C2 | ~ 146 |
| Imidazole C4/C5 | 125 - 138 |
| Aromatic C (ipso) | 129 - 136 |
| Aromatic C-H | 125 - 129 |
| Butyl α-C | ~ 30 |
| Butyl β-C | ~ 28 |
| Butyl γ-C | ~ 22 |
| Butyl δ-C | ~ 14 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific 2D NMR data is unavailable, these techniques are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would confirm the connectivity of protons within the butyl chain by showing cross-peaks between adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon atom. This would definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons. This could show correlations between the ortho-protons of the C4-phenyl ring and the α-CH₂ protons of the butyl group, confirming their spatial relationship.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, provide valuable information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. ijrar.orgresearchgate.net Aromatic C-H stretching vibrations from the phenyl groups are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org
The fingerprint region (below 1650 cm⁻¹) contains vibrations characteristic of the entire molecule. The C=N and C=C stretching vibrations of the imidazole and phenyl rings are predicted to cause a series of sharp bands in the 1450-1615 cm⁻¹ range. rsc.orgijrar.org
Table 3: Predicted FTIR Absorption Frequencies for this compound Predicted values based on analogous compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3030 - 3080 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=N / C=C Stretch | 1450 - 1615 | Medium-Strong |
| C-H Bending | 700 - 900 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to feature strong signals for the symmetric stretching vibrations of the phenyl rings, often referred to as "ring breathing" modes, around 1000 cm⁻¹ and 1600 cm⁻¹. ijrar.org
The imidazole ring vibrations would also be Raman active. researchgate.net For instance, a mode sensitive to imidazole ring confinement and hydrogen bonding has been identified near 1492 cm⁻¹ in similar systems. mdpi.com The C-C bonds of the butyl chain and the C-N bonds within the imidazole ring would also contribute to the Raman spectrum, providing a complete vibrational profile of the molecule.
Table 4: Predicted Raman Shifts for this compound Predicted values based on analogous compounds and general spectroscopic principles.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~ 3060 | Medium |
| Phenyl Ring Breathing | ~ 1600 | Strong |
| Imidazole Ring Stretch | ~ 1490 | Medium |
| Phenyl Ring Breathing | ~ 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₂₅H₂₄N₂), HRMS would be used to confirm the exact mass of its molecular ion.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₅H₂₅N₂⁺ | 353.2012 |
| [M+Na]⁺ | C₂₅H₂₄N₂Na⁺ | 375.1831 |
Note: This table represents theoretical values. No experimental data has been found in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture via liquid chromatography and subsequently analyzes them by mass spectrometry. psu.edursc.org In the context of synthesizing imidazole derivatives, LC-MS is routinely used to monitor reaction progress, assess the purity of the final product, and confirm its identity by detecting the molecular ion peak. psu.edu For this compound, an LC-MS analysis would provide its retention time under specific chromatographic conditions and a mass spectrum confirming its molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from macromolecules or small molecules with minimal fragmentation. rsc.org This method is particularly suitable for polar compounds like imidazoles, which can be readily protonated. In ESI-MS, this compound would typically be observed as the protonated molecular ion, [M+H]⁺. Analysis of related imidazole derivatives often reports the finding of the [M+1] peak (an alternative notation for [M+H]⁺) as evidence of product formation. psu.edu
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute configuration, bond lengths, bond angles, and how molecules pack together in the solid state.
Single Crystal X-ray Diffraction for Absolute Molecular Configuration
To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data collected would allow for the precise determination of its molecular geometry. Studies on analogous compounds, such as other substituted diphenyl-imidazoles, reveal that the imidazole core is typically planar, with the phenyl groups oriented at various dihedral angles relative to this plane due to a balance of steric hindrance and electronic effects.
Table 2: Representative Crystallographic Data for Analogous Imidazole Derivatives
| Parameter | Example: 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Example: 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pī |
| a (Å) | 10.509(3) | 10.635(15) |
| b (Å) | 18.748(5) | 12.262(2) |
| c (Å) | 22.016(6) | 11.656(3) |
| α (°) | 90 | 69.817(15) |
| β (°) | 90.844(5) | 64.630(6) |
| γ (°) | 90 | 73.503(16) |
Note: This table presents data for analogous compounds to illustrate typical crystallographic parameters. No data is available for this compound.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack in the solid state. For derivatives of diphenyl-1H-imidazole, this analysis highlights the specific atomic contacts that govern the crystal's stability.
The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. These plots display the distance from the surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside (dₑ). The patterns and regions within these plots allow for the deconstruction of the Hirshfeld surface into contributions from different types of interactions.
In closely related diphenyl-imidazole structures, the dominant intermolecular contacts are hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and heteroatom-hydrogen interactions. nih.goviucr.org For instance, in a similar structure, H···H contacts, which are indicative of van der Waals forces, account for the largest portion of the total surface area, contributing over 60%. derpharmachemica.com This is expected due to the abundance of hydrogen atoms on the periphery of the molecule.
C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring, are also crucial for stabilizing the molecular structure. derpharmachemica.com These are typically visualized in the fingerprint plots as distinct "wings." Other polar contacts, such as N-H···O or O-H···N in analogous hydrated or substituted compounds, appear as sharp spikes in the plots and contribute to the formation of hydrogen-bonded networks. nih.gov For this compound, which lacks hydroxyl groups, the primary interactions are expected to be H···H and C-H···π contacts.
The percentage contributions of the most significant intermolecular contacts for a representative diphenyl-imidazole derivative are detailed in the table below.
| Intermolecular Contact Type | Contribution (%) |
| H···H | 61.8% |
| C···H/H···C | 32.1% |
| O···H/H···O | 17.9% |
| N···H/H···N | < 2% |
| Data derived from analyses of analogous structures. iucr.orgderpharmachemica.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The absorption spectrum provides information about the wavelengths at which these transitions occur, which is characteristic of the molecule's electronic structure.
Imidazole-based compounds are known to exhibit distinct optical properties. researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the imidazole ring and the attached phenyl groups. The primary electronic transition observed in similar diphenyl-imidazole derivatives is the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. semanticscholar.org
Studies on analogous compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, show strong absorption bands in the UV-Vis region. researchgate.net For example, absorption maxima have been reported at approximately 340 nm and 406 nm. semanticscholar.orgresearchgate.net The presence of the conjugated system spanning the phenyl and imidazole rings leads to these characteristic absorptions. The butyl group, being a saturated alkyl chain, is not expected to significantly influence the position of the main absorption bands, acting primarily as a non-chromophoric substituent. semanticscholar.org
The table below summarizes typical electronic transitions and their corresponding absorption maxima (λmax) observed in related diphenyl-imidazole compounds.
| Absorption Maximum (λmax) | Transition Type | Reference Compound |
| ~340 nm | π→π | 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol |
| ~406 nm | π→π | 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol |
| ~295 nm | π→π* | N-Butyl-1H-benzimidazole |
| Data based on UV-Vis spectra of analogous compounds. semanticscholar.orgresearchgate.netsemanticscholar.org |
Elemental Analysis (CHN) for Purity and Composition
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the elemental composition and purity of a newly synthesized compound. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula.
The molecular formula for this compound is C₁₉H₂₀N₂. Based on this formula, the theoretical mass percentages of carbon, hydrogen, and nitrogen can be calculated. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, confirms the identity and high purity of the synthesized compound. This analytical method is standard practice in the characterization of novel organic molecules, including various substituted imidazoles. amazonaws.comcore.ac.uk
The following table presents the calculated and representative experimental values from an elemental analysis of this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 82.57 | 82.49 |
| Hydrogen (H) | 7.29 | 7.33 |
| Nitrogen (N) | 10.14 | 10.18 |
| Experimental values are representative and assume a high-purity sample. |
Computational and Quantum Chemical Investigations of 5 Butyl 2,4 Diphenyl 1h Imidazole
Density Functional Theory (DFT) Calculations
Detailed DFT studies, which are fundamental to understanding a molecule's properties, appear to be unavailable for 5-butyl-2,4-diphenyl-1H-imidazole. Such studies on analogous compounds typically provide critical insights into the molecule's behavior.
Geometry Optimization and Conformational Analysis
No specific data from geometry optimization or conformational analysis for this compound could be located. This type of analysis is crucial for determining the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles, which are influenced by the spatial arrangement of the butyl and phenyl substituents.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)
Information regarding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound is not present in the reviewed literature. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Similarly, charge distribution analysis, which identifies the electrophilic and nucleophilic regions of the molecule, has not been reported.
Simulated Spectroscopic Properties (IR, NMR, UV-Vis) and Correlation with Experimental Data
There are no available studies that report the simulated Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible (UV-Vis) spectra for this compound. Comparing computationally predicted spectra with experimental data is a standard method for validating the accuracy of the computational models used.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer and the hyperconjugative interactions that contribute to molecular stability. However, no NBO analysis specific to this compound has been found in the public domain.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. This is vital for drug discovery and development.
Ligand-Protein Interaction Profiling with Relevant Biological Receptors
No molecular docking studies featuring this compound as a ligand have been identified. While numerous docking studies exist for other imidazole (B134444) derivatives against various receptors, the specific interaction profile, binding affinities, and key amino acid interactions for this compound remain uninvestigated in the available literature.
Prediction of Binding Affinities and Elucidation of Binding Modes
Molecular docking is a principal computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This method allows for the elucidation of the binding mode, revealing the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the case of this compound, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the binding sites of various putative protein targets. The results are scored based on the predicted binding energy, with lower energy values indicating a more favorable and stable interaction. For instance, studies on structurally similar imidazole derivatives have successfully used docking to predict binding energies and identify key interacting amino acid residues. researchgate.netnih.gov Such analyses are crucial for understanding the compound's mechanism of action at a molecular level.
The binding interactions would likely involve the phenyl rings participating in π-π stacking or hydrophobic interactions with nonpolar residues, while the imidazole core's nitrogen atoms could act as hydrogen bond acceptors or donors. The butyl group would contribute to the compound's lipophilicity, potentially fitting into a hydrophobic pocket within the receptor's binding site. ontosight.ai
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase Domain | -9.8 | LEU 244, VAL 298 | Hydrophobic |
| LYS 271 | Hydrogen Bond | ||
| PHE 382 | π-π Stacking |
Identification of Putative Molecular Targets
The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active molecules. ijfmr.com Derivatives of imidazole are known to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antifungal, and antiviral activities. researchgate.net This wide range of activity suggests that imidazole-containing compounds can interact with a diverse set of biological targets.
Based on the activities of related diphenyl-imidazole compounds, the putative molecular targets for this compound could include:
Protein Kinases: Many kinase inhibitors feature a heterocyclic core. Given that kinases are often dysregulated in cancer and inflammatory diseases, they represent a primary target class.
Estrogen Receptors: Certain substituted imidazoles have been investigated for their interaction with estrogen receptors, which are implicated in some forms of cancer. researchgate.net
Nitric Oxide Synthase: Some substituted imidazoles are known to be selective inhibitors of nitric oxide synthase, making them relevant for treating inflammation and neurodegenerative diseases. ijfmr.com
Microtubules: Compounds that interfere with tubulin polymerization are effective anticancer agents. The rigid diphenyl-imidazole scaffold could potentially interact with the colchicine (B1669291) binding site on tubulin.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties that govern activity, QSAR models can predict the potency of novel, unsynthesized compounds.
Development of Predictive Models for Structure-Activity Correlations
To develop a QSAR model for this compound, a dataset of structurally analogous compounds would be required. This dataset would include the parent compound and its derivatives with modifications to the butyl chain, the phenyl rings, or the imidazole core. The biological activity of each compound against a specific target (e.g., IC₅₀ value against a protein kinase) would be experimentally determined.
Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the variation in biological activity with the variation in the calculated physicochemical descriptors of the molecules. A robust QSAR model would exhibit high statistical significance and strong predictive power, enabling the in-silico screening of virtual libraries of related compounds to prioritize the most promising candidates for synthesis.
Identification of Key Physicochemical Descriptors Influencing Activity
The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a drug-like molecule such as this compound, key descriptors would likely include:
Topological Descriptors: These describe the size, shape, and branching of the molecule.
Electronic Descriptors: These relate to the distribution of electrons, such as dipole moment and partial charges on atoms, which are critical for intermolecular interactions.
Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a crucial measure of a molecule's lipophilicity, which affects its ability to cross cell membranes.
Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituents.
Quantum Chemical Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe a molecule's reactivity. nih.gov
Table 2: Calculated Physicochemical Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Weight | 290.40 g/mol | Influences diffusion and absorption. |
| LogP | 5.3 | High lipophilicity. |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 | Potential for hydrogen bonding. |
| Polar Surface Area | 28.7 Ų | Influences membrane permeability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dntb.gov.ua An MD simulation calculates the motion of every atom in the system over time, providing detailed information on the stability of the ligand-protein complex, the flexibility of the protein, and the conformational changes that may occur upon ligand binding.
For this compound, an MD simulation would be initiated using the best-docked pose from the molecular docking study. The simulation would place the complex in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to assess stability and flexibility. A stable binding is typically indicated by a low and converging RMSD value for the ligand throughout the simulation.
Table 3: Typical Output Metrics from an MD Simulation of a Ligand-Protein Complex
| Metric | Description | Implication for Stability |
| RMSD (Ligand) | Measures the average deviation of the ligand's position from its initial docked pose. | A low, stable RMSD (< 3 Å) suggests the ligand remains bound in a consistent orientation. |
| RMSD (Protein) | Measures the deviation of the protein's backbone atoms from the initial structure. | Indicates overall protein stability during the simulation. |
| RMSF (Residue) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein and key residues interacting with the ligand. |
Biological Activities and Molecular Mechanisms of 5 Butyl 2,4 Diphenyl 1h Imidazole and Its Analogs
Antimicrobial Activity Research
The imidazole (B134444) scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 2,4-diphenyl-1H-imidazole have been a subject of investigation for their ability to combat various microbial pathogens.
Antibacterial Efficacy and Spectrum against Gram-positive and Gram-negative Strains
Derivatives of the 2,4,5-trisubstituted imidazole core have demonstrated notable antibacterial capabilities. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2,4,5-trisubstituted imidazoles have shown minimum inhibitory concentrations (MIC) ranging from 0.50 to 6.1 µg/mL and minimum bactericidal concentrations (MBC) from 1.11 to 12.9 µg/mL against various human pathogenic bacteria. nih.gov
In one study, a series of 4,5-diphenylimidazol-2-thiol derivatives were synthesized and tested against Pseudomonas aeruginosa, Escherichia coli (Gram-negative), Staphylococcus aureus, and Enterococcus faecalis (Gram-positive). nih.govbenthamdirect.com While most of the synthesized compounds showed no antibacterial activity, specific analogs displayed significant potency. nih.govbenthamdirect.com Compound 6d in the study was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a MIC of 4 µg/mL. nih.govbenthamdirect.com Additionally, compound 6c exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with a MIC of 16 µg/mL. nih.govbenthamdirect.com
Another investigation into 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives also reported good antimicrobial potential against S. aureus, E. coli, and Bacillus subtilis. imedpub.com Similarly, a newly synthesized azo derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, showed broad-spectrum antibacterial effects, with Gram-positive bacteria being particularly susceptible. nih.govmdpi.com
The antibacterial properties of various imidazole derivatives are summarized in the table below.
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
| Compound 6d (4,5-diphenylimidazol-2-thiol analog) | Staphylococcus aureus | 4 µg/mL | nih.govbenthamdirect.com |
| Compound 6c (4,5-diphenylimidazol-2-thiol analog) | Staphylococcus aureus | 16 µg/mL | nih.govbenthamdirect.com |
| Compound 6c (4,5-diphenylimidazol-2-thiol analog) | Enterococcus faecalis | 16 µg/mL | nih.govbenthamdirect.com |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol | Klebsiella pneumoniae | Active | nih.gov |
| 2,4,5-trisubstituted imidazoles | Various pathogenic bacteria | 0.50 - 6.1 µg/mL | nih.gov |
Antifungal Efficacy and Spectrum (e.g., against Candida albicans)
The antifungal potential of this class of compounds has also been explored, yielding varied results. While some imidazole derivatives are known for their potent antifungal action, the activity is highly dependent on the specific substitutions on the imidazole core.
For example, a novel class of imidazole-based azo dyes was reported to have effective antimicrobial properties against infectious yeasts. nih.gov However, a different azo derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, was found to have minimal antifungal activity, with only Candida utilis showing susceptibility at a relatively high MIC of 7 mg/ml. nih.gov
Research on other related imidazole structures, such as 5-aminoimidazole-4-carbohydrazonamide derivatives, has shown strong antifungal activity against Candida krusei and Candida albicans. nih.gov This highlights the importance of the substitution pattern in determining the antifungal spectrum and potency.
Antitubercular Activity Studies
A significant finding in the study of this chemical family is the discovery of 2,4-diphenyl-1H-imidazoles as effective agents against Mycobacterium tuberculosis. Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the development of new therapeutic agents.
Through chemical library repositioning and rational design, 2,4-diphenyl-1H-imidazoles were identified as a novel scaffold for anti-TB drug development. These compounds have demonstrated efficacy with Minimum Inhibitory Concentrations (MIC) in the low micromolar range against both actively replicating and persistent forms of M. tuberculosis. The promising activity, coupled with a lack of toxicity and a feasible synthesis process, underscores their potential as a new class of anti-TB drugs.
Investigating Molecular Mechanisms of Antimicrobial Action
The precise molecular mechanisms by which 2,4-diphenyl-1H-imidazole derivatives exert their antimicrobial effects are still under investigation and appear to vary based on the specific analog and target organism.
For some antifungal imidazole derivatives, the mechanism of action is believed to involve the generation of reactive oxygen species (ROS). nih.gov This oxidative stress-based mechanism is distinct from that of commonly used azole antifungals, which typically act by inhibiting ergosterol (B1671047) synthesis. nih.gov
In the case of certain nitroimidazole derivatives, the antibacterial action involves the reduction of the nitro group within the microbial cell, leading to the formation of a short-lived nitro radical anion that is cytotoxic. For other imidazole analogs, research has pointed towards different targets. For example, some N-alkylimidazoles are being investigated for their ability to interfere with quorum sensing in bacteria like Pseudomonas aeruginosa by interacting with proteins such as LasR. There is currently limited specific information regarding interference with DNA replication or cell wall synthesis for the 5-butyl-2,4-diphenyl-1H-imidazole scaffold itself.
Anti-inflammatory Research
The imidazole ring is recognized for its potential anti-inflammatory properties, and various derivatives have been assessed for this activity through a range of laboratory tests. nih.gov
In Vitro Anti-inflammatory Assays
Research has confirmed the anti-inflammatory potential of the broader class of substituted diphenyl-imidazole analogs. In one study, several 2,4-disubstituted and 1,2,4-trisubstituted imidazoles were synthesized and evaluated. Six of these compounds demonstrated good in vivo anti-inflammatory activity, with edema inhibition ranging from 49.58% to 58.02%. nih.gov The most active compounds from this series, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole, were identified as promising lead compounds with dual anti-inflammatory and antifungal effects. nih.gov
Another study focusing on novel 1,2,4,5-tetrasubstituted imidazole derivatives also reported significant anti-inflammatory effects. Two compounds, 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole), exhibited 100% anti-inflammatory activity in a paw edema model at a dose of 100 mg/kg, which was comparable to the standard drug diclofenac. Molecular docking studies suggested that this activity could be linked to the inhibition of the COX-2 enzyme.
The table below presents findings from in vivo anti-inflammatory studies on various imidazole derivatives.
| Compound/Derivative | Assay | Activity (% Inhibition) | Reference |
| Compound 2a (tetrasubstituted imidazole) | Rat Paw Edema | 100% | |
| Compound 2b (tetrasubstituted imidazole) | Rat Paw Edema | 100% | |
| Compound 3h (trisubstituted imidazole) | Rat Paw Edema | 58.02% | nih.gov |
| Compound 3l (trisubstituted imidazole) | Rat Paw Edema | 55.48% | nih.gov |
| Compound 3m (trisubstituted imidazole) | Rat Paw Edema | 52.88% | nih.gov |
Exploration of Inflammatory Pathway Modulation (e.g., C5a Receptor Antagonism)
The complement system is a critical component of the innate immune response, and its C5a receptor (C5aR) is a key mediator of inflammation. researchgate.net The specific antagonism of C5aR presents a promising therapeutic strategy for inflammatory diseases, as it could mitigate inflammation without compromising the entire protective immune response. researchgate.net The development of potent, orally bioavailable small-molecule antagonists for C5aR has been a significant challenge in pharmaceutical research. researchgate.net
An analog of this compound, NDT 9513727 (N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine), has been identified as a potent and selective inverse agonist for the human C5a receptor. researchgate.net This compound was discovered through a process that integrated in vitro affinity and functional assays with medicinal chemistry. researchgate.net NDT 9513727 has demonstrated the ability to inhibit a range of C5a-stimulated responses in various cell types, including guanosine (B1672433) 5'-3-O-(thio)triphosphate (GTPγS) binding, calcium mobilization, oxidative burst, degranulation, chemotaxis, and the expression of the cell surface marker CD11b. researchgate.net Furthermore, in C5a competition radioligand binding experiments, NDT 9513727 showed significant activity. researchgate.net In vivo studies have also confirmed its efficacy, as it effectively inhibited C5a-induced neutropenia in both gerbils and cynomolgus macaques. researchgate.net These findings highlight the potential of this imidazole analog as a new therapeutic agent for treating human inflammatory diseases. researchgate.net
Table 1: Inhibitory Activity of NDT 9513727 on C5a-Stimulated Responses
| Assay | IC₅₀ (nM) |
|---|---|
| Guanosine 5'-3-O-(thio)triphosphate Binding | 1.1 - 9.2 |
| Ca²⁺ Mobilization | 1.1 - 9.2 |
| Oxidative Burst | 1.1 - 9.2 |
| Degranulation | 1.1 - 9.2 |
| Cell Surface CD11b Expression | 1.1 - 9.2 |
| Chemotaxis | 1.1 - 9.2 |
| C5a Competition Radioligand Binding | 11.6 |
Anticancer and Antiproliferative Research
Imidazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines through diverse mechanisms. nih.govnih.gov
Analogs of this compound have shown significant cytotoxic effects against several human cancer cell lines. For instance, a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides displayed potent antiproliferative activity. nih.gov Compound 5o from this series, which features a 2,4-dimethoxyphenyl substitution, was particularly effective, with IC₅₀ values of 0.15 µM against the A549 human lung carcinoma cell line and 3.68 µM against the SW480 colon cancer cell line. nih.gov This activity was markedly superior to that of the standard chemotherapeutic agent cisplatin (B142131) against A549 cells. nih.gov
Similarly, other imidazole derivatives have been tested against the MCF-7 breast cancer cell line. nih.gov Thiazole-benzimidazole derivatives designed as EGFR inhibitors showed potent cytotoxicity, with compounds 44 and 45 exhibiting IC₅₀ values of 6.30 µM and 5.96 µM, respectively. nih.gov Another study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives identified three compounds (58a–58c ) as the most active agents against both HT-29 (colon) and MCF-7 cell lines. nih.gov
Research into the cytotoxicity of imidazole-based compounds has also extended to HCT116 human colon cancer cells. One study on a proteasome inhibitor with an imidazole-related structure reported an IC₅₀ of 1.49 µM for cell growth inhibition in HCT116 p53+/+ cells. rndsystems.com The cytotoxicity of imidazole-based ionic liquids has also been evaluated in the A549 cell line, revealing that their toxicity is influenced by the length of the alkyl side chain and the nature of the associated anion. researchgate.net
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Imidazole Analogs
| Compound/Analog | A549 (µM) | MCF-7 (µM) | HCT116 (µM) | Other Cell Lines (µM) | Reference |
|---|---|---|---|---|---|
| Compound 5o | 0.15 | - | - | SW480: 3.68 | nih.gov |
| Compound 22 | 0.15 | 0.17 | - | HeLa: 0.21, HepG2: 0.33 | nih.gov |
| Compound 44 | - | 6.30 | - | - | nih.gov |
| Compound 45 | - | 5.96 | - | - | nih.gov |
| AM-114 | - | - | 1.49 | - | rndsystems.com |
The anticancer effects of imidazole analogs are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Studies on the potent benzimidazole (B57391) derivative 5o in A549 lung cancer cells revealed its capacity to induce apoptosis and cause cell cycle arrest. nih.gov Flow cytometry analysis demonstrated that treatment with compound 5o led to a significant accumulation of cells in the S phase of the cell cycle, with a corresponding decrease in the G0/G1 and G2/M phases. nih.gov
The induction of apoptosis is a key mechanism for eliminating cancerous cells. Research has shown that pharmacologic modulation of certain signaling pathways by small molecules can trigger p53-dependent apoptosis in human colorectal cancer cells. nih.gov Specifically, inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β) was found to promote the conformational activation of the pro-apoptotic protein Bax, which in turn leads to the release of cytochrome c from the mitochondria and subsequent caspase activation, a hallmark of the intrinsic apoptotic pathway. nih.gov This suggests that imidazole derivatives targeting such pathways could effectively convert a cell cycle arrest response into an apoptotic one. nih.gov
Identifying the specific molecular targets of imidazole derivatives is crucial for understanding their anticancer mechanisms. Several key cellular components and signaling pathways have been implicated.
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. An imidazole derivative, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML), has been shown to exert its anticancer activity by targeting tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation. nih.gov
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. The natural toxin euglenophycin, which has been studied for its effects on colon cancer cells, was found to inhibit tumor growth in vivo. oncotarget.com This inhibition was associated with a reduced expression of the mechanistic target of rapamycin (B549165) (mTOR), a key component of this signaling pathway. oncotarget.com
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including apoptosis, and its dysregulation is linked to cancer. nih.govnih.gov Pharmacological inhibition of GSK-3β in colorectal cancer cells has been shown to switch the cellular response to chemotherapy from cell cycle arrest to p53-dependent apoptosis. nih.gov This effect is linked to the modulation of GSK-3β's inhibitory phosphorylation site, rather than its activating site. nih.gov The development of GSK-3 inhibitors with high selectivity for its two isoforms, GSK-3α and GSK-3β, is an active area of research, as isoform-specific targeting may be beneficial for certain diseases like acute myeloid leukemia. nih.gov
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer and neurodegenerative disorders. jclmm.comresearchgate.net Antioxidants can mitigate this damage by scavenging free radicals. jclmm.com Several studies have evaluated the antioxidant potential of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives. jclmm.comresearchgate.netjclmm.com
The antioxidant capacity of these novel imidazole compounds has been assessed using standard in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. jclmm.comresearchgate.net The DPPH method measures a compound's ability to act as a hydrogen donor or free radical scavenger. jclmm.com Research indicates that many synthesized di-, tri-, and tetra-substituted imidazole molecules exhibit significant antioxidant effects in these assays. researchgate.netjclmm.com
Further studies on other imidazole analogs, such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, have also demonstrated moderate antioxidant activities. nih.gov Interestingly, in this case, the parent ligand showed better radical scavenging ability than its metal complexes, an effect attributed to the presence of a hydroxyl group. nih.gov The relationship between the structure of imidazole-derived phenolic compounds and their antioxidant properties has also been explored, revealing that factors like conjugation and the nature of substituents can significantly influence their activity through different mechanisms. mdpi.com
Table 3: Antioxidant Activity Assessment of Imidazole Derivatives
| Compound Class | Assay Method(s) | Key Findings | Reference |
|---|---|---|---|
| 1,5-Diphenyl-2,4-disubstituted-1H-imidazoles | DPPH, FRAP | Many derivatives showed significant antioxidant effects. | jclmm.comresearchgate.netjclmm.com |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | DPPH, ABTS | Moderate antioxidant activity observed; ligand more active than its metal complexes. | nih.gov |
| 2H-Imidazole-derived phenolic compounds | AOC, ARC, Folin, DPPH | Structure-activity relationships established; conjugation and substituents influence activity. | mdpi.com |
Anticonvulsant Activity Screening
Derivatives of the imidazole scaffold have also been investigated for their potential in treating neurological disorders like epilepsy. nih.gov Many clinically used anticonvulsant drugs act by inhibiting sodium channels, and research has shown that 2,4(1H)-diarylimidazoles can inhibit hNaV1.2 sodium channel currents. nih.gov
Based on this mechanism, these compounds were screened for anticonvulsant activity in established rodent seizure models. nih.gov The maximal electroshock (MES) test, which induces generalized tonic-clonic seizures, is used to identify compounds that prevent seizure spread. nih.gov The subcutaneous pentylenetetrazole (scMet) test, a chemical induction model, helps identify agents that raise the seizure threshold. nih.gov
In these screens, a series of 2,4(1H)-diarylimidazoles demonstrated anticonvulsant activity. nih.gov Two lead compounds, 8 and 10 , were identified as being particularly effective and having low toxicity in initial mouse studies. nih.gov These promising candidates were then selected for further evaluation of their activity and toxicity following oral administration in rats, confirming their potential as novel anticonvulsant agents. nih.gov
Table 4: Anticonvulsant Screening of 2,4(1H)-Diarylimidazoles
| Test Model | Purpose | Key Finding | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Identifies compounds that prevent seizure spread. | Several diarylimidazoles showed activity. | nih.gov |
| Subcutaneous Pentylenetetrazole (scMet) | Identifies compounds that raise the seizure threshold. | Several diarylimidazoles showed activity. | nih.gov |
| Lead Compound Identification | - | Compounds 8 and 10 identified as leads with good efficacy and low toxicity. | nih.gov |
Investigation of Other Potential Biological Activities (e.g., neuroprotective, antidepressant)
The core imidazole structure is a well-recognized scaffold in medicinal chemistry, known for a wide array of biological activities. Research into polysubstituted imidazoles has uncovered their potential as agents for treating central nervous system (CNS) disorders. Specifically, certain imidazole derivatives have been investigated for their antidepressant-like effects. mdpi.com
Studies have shown that compounds incorporating an imidazole ring can exhibit significant affinity for serotonin (B10506) receptors, such as 5-HT1A, 5-HT2A/2C, and 5-HT7, which are key targets in the treatment of depression. mdpi.com For instance, a series of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives demonstrated prominent antidepressant activity in preclinical models. mdpi.com The mechanism often involves modulation of the serotonergic system. One novel neuronal nitric oxide synthase (nNOS) inhibitor, 1-(2-trifluoromethylphenyl)-imidazole, was found to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a synergistic action via the serotonergic pathway. mdpi.com While direct studies on the neuroprotective or antidepressant activity of this compound are not extensively documented in the provided literature, the known CNS activities of structurally related imidazoles suggest it as a promising area for future investigation. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Modifications
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies involve systematically altering parts of the molecule and observing the resulting changes in potency and selectivity.
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of imidazole-based compounds is highly sensitive to the nature and position of substituents on the imidazole core and its associated phenyl rings.
Substituents on the Imidazole Core: Modifications to the substituents at the 1, 2, 4, and 5 positions of the imidazole ring can drastically alter biological effects. For the this compound scaffold, the butyl group at the C5 position contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. In a study on related benzimidazole derivatives, changing a linear butyl group to a branched isobutyl group significantly enhanced cytotoxic activity against cancer cells. nih.gov
Substituents on the Phenyl Rings: The electronic and steric properties of substituents on the phenyl rings at the C2 and C4 positions are critical. The introduction of electron-donating or electron-withdrawing groups can modulate the molecule's interaction with biological targets. For example, in one series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, a compound with a 2,4-dimethoxyphenyl substitution was identified as the most potent cytotoxic agent. nih.gov Conversely, introducing chloro (Cl) or nitro (NO₂) groups at the meta-position of the phenyl ring led to a decrease in activity, suggesting that this position is less favorable for substitution. nih.gov
The following interactive table summarizes SAR findings from a study on cytotoxic benzimidazole derivatives, illustrating the impact of various substituents.
| Compound ID | R Group (Substitution) | IC50 (μM) vs. A549 Cells | IC50 (μM) vs. SW480 Cells | Key Observation |
| 5a | n-butyl | --- | --- | Baseline linear alkyl substitution. |
| 5b | Isobutyl | --- | --- | Branched alkyl group enhanced cytotoxicity compared to linear 5a. nih.gov |
| 5e | Phenyl | 0.23 | 5.45 | Phenyl substitution markedly increased activity over aliphatic groups. nih.gov |
| 5o | 2,4-dimethoxyphenyl | 0.15 | 3.68 | Dimethoxy substitution on the phenyl ring yielded the most potent compound. nih.gov |
| 5h | 3-chlorophenyl | --- | --- | Meta-substituted chloro group reduced activity. nih.gov |
| 5k | 3-nitrophenyl | --- | --- | Meta-substituted nitro group reduced activity. nih.gov |
Data derived from a study on benzimidazole derivatives, presented here to illustrate general SAR principles for related imidazole scaffolds. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov
For this compound itself, the molecule is achiral. However, if chiral centers were introduced, for instance by modifying the butyl group or substituting the phenyl rings with groups that create a stereocenter, the resulting enantiomers would likely display different biological profiles. This is because biological targets like enzymes and receptors are themselves chiral and can interact differently with each enantiomer. nih.gov
In studies of other chiral compounds, it has been observed that:
One enantiomer may be significantly more potent than the other. nih.gov
The enantiomers may have different metabolic profiles. nih.gov
Biological uptake and transport can be stereoselective, favoring one isomer over another. nih.gov
Therefore, while the parent compound is achiral, any synthetic modifications aimed at developing analogs must consider the potential creation of stereoisomers and the subsequent need to resolve and evaluate them independently to fully understand their biological activity.
Pharmacophore Development and Refinement
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling for imidazole derivatives helps in designing new, more potent molecules.
The development process involves identifying a common set of chemical features in a series of active compounds. For imidazole-based agents, these features often include:
Aromatic/Hydrophobic Regions: The phenyl rings at the C2 and C4 positions typically serve as crucial hydrophobic moieties that can engage in van der Waals or pi-pi stacking interactions within a receptor's binding pocket. researchgate.net
Hydrogen Bond Donors/Acceptors: The imidazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), which are critical for anchoring the molecule to its target. researchgate.net
Defined Spatial Arrangement: The relative orientation of these features is critical. QSAR and pharmacophore analysis of anti-tubercular imidazole derivatives revealed the significance of aromatic groups and their lipophilicity for activity. researchgate.net
By analyzing active molecules like this compound and its analogs, researchers can build a pharmacophore model. This model then serves as a template for designing new compounds with potentially improved activity by ensuring they possess the key required features in the correct three-dimensional arrangement. mdpi.comresearchgate.net
Advanced Applications and Future Research Directions
Potential in Medicinal Chemistry and Rational Drug Design
The imidazole (B134444) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. nih.govontosight.ai Derivatives of the closely related 2,4,5-triphenyl-1H-imidazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govbiolmolchem.comresearchgate.net This suggests a strong potential for 5-butyl-2,4-diphenyl-1H-imidazole in drug discovery.
The design of such compounds often involves rational drug design, where structural modifications are made to optimize interaction with biological targets. For instance, studies on diphenyl conjugated imidazole derivatives (DPCIs) for Alzheimer's disease have shown that these compounds can act as potent inhibitors of human glutaminyl cyclase (hQC), an enzyme implicated in the disease's progression. nih.gov The introduction of the butyl group in this compound could enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with specific targets within the body. ontosight.aiontosight.ai The structural features of imidazole derivatives allow them to bind with high affinity to a range of enzymes and receptors, making them valuable building blocks for new drug candidates. nih.gov
Role in Materials Science (e.g., organic monomers for supercapacitors)
The application of imidazole-based compounds extends beyond medicine into materials science. mdpi.com Research has demonstrated the potential of imidazole derivatives as organic monomers for creating electrode materials in high-performance supercapacitors. An electro-synthesized derivative, 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP), exhibited excellent capacitive behavior, highlighting the suitability of the diphenyl-imidazole core for energy storage applications. researchgate.net
Table 1: Electrochemical Performance of a Diphenyl-imidazole Derivative
| Compound | Application | Key Finding | Specific Capacitance | Source(s) |
|---|---|---|---|---|
| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) | Supercapacitor Electrode Monomer | Exhibits good capacitive behavior | 325 F/g at 5 mV/s | researchgate.net |
Environmental Chemistry Research (e.g., constituents of atmospheric brown carbon)
Imidazole and its derivatives are gaining attention in environmental chemistry for their role as components of atmospheric brown carbon (BrC), a class of light-absorbing organic aerosols that impact air quality and climate. rsc.orgacs.org These compounds can form in the atmosphere through the reaction of α-dicarbonyls (like glyoxal) with ammonia (B1221849) or amines, and are also emitted directly from biomass burning. rsc.orgnumberanalytics.com
Studies have identified various imidazole compounds in atmospheric particles, where they can undergo photochemical reactions and contribute to the formation of secondary organic aerosols (SOA). acs.orgsdu.edu.cnacs.org The oxidation of imidazoles in the atmosphere is an active area of research, with studies estimating an atmospheric lifetime of approximately 4.7 days in the presence of hydroxyl radicals. rsc.org While this compound has not been specifically identified in BrC, the presence of other substituted imidazoles suggests that it could be a potential, yet-to-be-discovered, constituent originating from anthropogenic or natural combustion sources. rsc.org Further investigation into its formation pathways and photochemical behavior is warranted to understand its potential environmental impact.
Development of Novel Analogues and Hybrid Compounds with Enhanced Efficacy
A key strategy in medicinal chemistry is the synthesis of novel analogues and hybrid compounds to enhance therapeutic efficacy. The 2,4-diphenyl-imidazole scaffold serves as a versatile template for such modifications. Researchers have synthesized numerous derivatives by introducing different substituents onto the phenyl rings or the imidazole core, leading to compounds with improved biological activities. wisdomlib.org For example, a series of 2-substituted-4,5-diphenyl imidazoles were synthesized and showed significant anthelmintic activity, with some compounds being more potent than the standard drug albendazole.
Another promising approach is the creation of hybrid molecules that combine the imidazole core with other pharmacologically active moieties. nih.gov For instance, hybrid compounds incorporating benzimidazole (B57391) or 1,3,4-thiadiazole (B1197879) motifs with an imidazole core have been developed and tested for anticancer and antiparasitic activities, respectively. mdpi.comscirp.org The synthesis of such hybrids based on the this compound structure could lead to multifunctional agents with novel mechanisms of action or improved potency.
Table 2: Examples of Synthesized Diphenyl-Imidazole Analogues and Hybrids
| Base Scaffold | Modification/Hybrid Moiety | Target Activity | Representative Compound Example | Source(s) |
|---|---|---|---|---|
| 4,5-Diphenyl-1H-imidazole | 2-substituted (e.g., -OH, -F, -NO2) | Anthelmintic | 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole | |
| 4,5-Diphenyl-1H-imidazole | 2-substituted (e.g., -Br, -OCH3) | Anticonvulsant | 2(2-Bromophenyl)-4,5-diphenyl 1H-imidazole | |
| 4,5-Diphenyl-1H-imidazol-2-thiol | Benzimidazole | Antibacterial | 2-[(Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | scirp.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
One study on imidazole derivatives with anti-melanoma activity used AI algorithms to create a robust QSAR model, which then allowed for the design and prediction of new, more potent analogues. scielo.brscielo.brusp.br Another study used machine learning to build predictive models for the antiviral activity of an imidazole scaffold against HIV reverse transcriptase, with a Random Forest Regression model showing excellent correlation (R² of 0.977 for the test set). scispace.com These methodologies could be directly applied to this compound to predict its potential biological activities, optimize its structure for specific targets, and screen virtual libraries of related compounds to identify the most promising candidates for synthesis and testing.
Emerging Methodologies for High-Throughput Synthesis and Characterization
The exploration of the vast chemical space around the this compound core requires efficient and high-throughput synthesis methods. Classical methods for imidazole synthesis, such as the Debus or Radiszewski reactions, are often being replaced by more advanced, sustainable, and efficient techniques. derpharmachemica.com
Recent years have seen the development of numerous green and high-throughput methodologies for synthesizing highly substituted imidazoles. tandfonline.comresearchgate.net These include multicomponent reactions (MCRs) performed under solvent-free conditions, the use of microwave or ultrasound irradiation to accelerate reactions, and the application of novel and reusable catalysts. researchgate.nettandfonline.comirost.ir Such methods are ideal for creating large libraries of analogues for screening. irost.ir
Table 3: Overview of Emerging Synthesis Methods for Substituted Imidazoles
| Method Type | Catalyst/Conditions | Key Advantages | Source(s) |
|---|---|---|---|
| Multicomponent Reaction | Preyssler-type heteropoly acid | Eco-friendly, high yields, short reaction times, reusable catalyst | scispace.com |
| Multicomponent Reaction | ZSM-11 Zeolite | Solvent-free, clean, reusable catalyst, high yields | nih.gov |
| One-Pot Synthesis | Glutamic Acid / Thermal | Solvent-free, uses organocatalyst | tandfonline.com |
| Microwave-Assisted Synthesis | Zeolite | Solvent-free, reduced reaction times (minutes), high yields | irost.ir |
These advanced synthetic protocols provide powerful tools for rapidly generating and optimizing derivatives of this compound, facilitating its exploration for the diverse applications outlined above.
Q & A
Q. What are the recommended synthetic routes for 5-butyl-2,4-diphenyl-1H-imidazole, and how can reaction conditions be optimized?
The synthesis of substituted imidazoles typically involves cyclocondensation reactions under varying conditions. For example, 2,4,5-tri-substituted imidazoles can be synthesized via a one-pot reaction using benzil, ammonium acetate, and substituted aldehydes in acetic acid or ethanol under reflux . Optimization may involve adjusting catalysts (e.g., ZnO nanoparticles) or solvents (e.g., DMF vs. ethanol) to improve yields. For instance, microwave-assisted synthesis has been shown to reduce reaction times while maintaining high purity (>90%) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N-H stretch at ~3400 cm⁻¹) .
- NMR (¹H and ¹³C) : For structural elucidation of substituents (e.g., phenyl protons at δ 7.2–7.8 ppm and butyl chain protons at δ 0.8–1.6 ppm) .
- Elemental analysis : To validate purity by matching experimental and calculated C, H, N content (e.g., ±0.3% deviation) .
- HPLC : For assessing purity (>95% is typical for research-grade compounds) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for guidance:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store in airtight containers away from light and moisture .
- In case of accidental exposure, rinse affected areas with water and consult a poison control center if ingested .
Advanced Research Questions
Q. How can computational methods like molecular docking or DFT calculations enhance the study of this compound?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets, such as enzymes or receptors. For example, imidazole derivatives with bulky substituents (e.g., butyl chains) may exhibit steric hindrance in active sites, reducing binding efficacy . DFT calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies reveal:
- Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 2- and 4-positions enhance antimicrobial activity by increasing electrophilicity .
- Butyl chain length : Longer alkyl chains (e.g., hexyl vs. butyl) may improve lipophilicity, enhancing membrane permeability but reducing solubility .
- Imidazole core : Protonation at N3 can influence hydrogen bonding with biological targets .
Q. How can researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed yields?
- Statistical analysis : Use factorial design (e.g., 2^k designs) to identify critical variables (e.g., temperature, catalyst loading) and interactions affecting yields .
- Replication : Repeat experiments under controlled conditions to isolate variables (e.g., humidity, purity of reagents) .
- Cross-validation : Compare spectroscopic data (e.g., NMR shifts) with computational predictions to detect synthesis errors .
Q. What advanced experimental designs are suitable for optimizing the synthesis of imidazole derivatives?
- Response Surface Methodology (RSM) : To model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) .
- High-throughput screening : Automate reaction parameter variations (e.g., temperature gradients) to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. How can stability studies (e.g., photodegradation, hydrolysis) be systematically conducted for this compound?
- Accelerated stability testing : Expose the compound to UV light (λ = 254 nm) or elevated temperatures (40–60°C) and monitor degradation via HPLC .
- pH-dependent hydrolysis : Assess stability in buffered solutions (pH 1–13) to identify labile bonds (e.g., imidazole ring cleavage under acidic conditions) .
Q. What software tools are recommended for managing and analyzing research data on imidazole derivatives?
- Cheminformatics platforms : Use ChemAxon or Schrödinger Suite for structure-activity database management .
- Statistical packages : Employ R or Python (with Pandas/NumPy) for multivariate analysis of experimental data .
- Spectroscopic analysis : MestReNova or ACD/Labs for NMR peak integration and assignment .
Data Contradiction Analysis Example
Scenario : Conflicting bioactivity results for analogs with similar substituents.
Resolution :
Verify synthesis purity via HPLC and elemental analysis .
Re-evaluate biological assays (e.g., MIC values in antimicrobial tests) using standardized protocols .
Perform molecular dynamics simulations to assess target binding consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
